2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide
CAS No.: 514181-96-5
Cat. No.: VC21492831
Molecular Formula: C12H10F3N3O2S2
Molecular Weight: 349.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 514181-96-5 |
|---|---|
| Molecular Formula | C12H10F3N3O2S2 |
| Molecular Weight | 349.4g/mol |
| IUPAC Name | 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C12H10F3N3O2S2/c13-12(14,15)22-7-4-2-1-3-6(7)17-9(19)5-8-10(20)18-11(16)21-8/h1-4,8H,5H2,(H,17,19)(H2,16,18,20) |
| Standard InChI Key | SAMHJUKQOSDQJV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)CC2C(=O)N=C(S2)N)SC(F)(F)F |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CC2C(=O)N=C(S2)N)SC(F)(F)F |
Introduction
Chemical Structure and Properties
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide is characterized by its unique molecular structure containing a thiazolidine core with attached functional groups. The compound is identified by CAS No. 514181-96-5 and possesses distinctive structural and physical properties.
Structural Composition
The compound contains several key structural components:
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A central 1,3-thiazolidin-5-yl ring system with 2-imino and 4-oxo substituents
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An acetamide linkage connecting the thiazolidine core to the phenyl ring
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A 2-[(trifluoromethyl)sulfanyl] group attached to the phenyl ring
Molecular Properties
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C12H10F3N3O2S2 | Spectroscopic analysis |
| Molecular Weight | 349.4 g/mol | Mass spectrometry |
| IUPAC Name | 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide | Nomenclature standards |
| InChI | InChI=1S/C12H10F3N3O2S2/c13-12(14,15)22-7-4-2-1-3-6(7)17-9(19)5-8-10(20)18-11(16)21-8/h1-4,8H,5H2,(H,17,19)(H2,16,18,20) | Computational chemistry |
| SMILES | C1=CC=C(C(=C1)NC(=O)CC2C(=O)N=C(S2)N)SC(F)(F)F | Computational chemistry |
The compound adopts a specific three-dimensional conformation that is critical for its biological activity, with the trifluoromethylsulfanyl group contributing to enhanced lipophilicity and potential receptor binding capabilities.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide typically follows established procedures similar to those used for related thiazolidine derivatives, with modifications to accommodate the trifluoromethylsulfanyl phenyl moiety.
A general synthetic pathway may include:
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Preparation of a suitable 2-[(trifluoromethyl)sulfanyl]aniline derivative
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Reaction with a haloacetyl halide to form an N-substituted acetamide intermediate
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Cyclization with thiourea to form the thiazolidine ring system
The Hantzsch synthesis represents an important method for creating the thiazole core structure, involving the reaction of α-halocarbonyl compounds with thioamides or thiourea . This approach can be adapted for the synthesis of the target compound with appropriate modifications.
Chemical Reactivity Profile
The compound exhibits reactivity at several key functional sites:
| Reactive Site | Potential Reactions | Reagents |
|---|---|---|
| Imino group | Reduction, alkylation | NaBH4, alkyl halides |
| Carbonyl oxygen | Nucleophilic addition | Grignard reagents, hydrides |
| Acetamide NH | Acylation, alkylation | Acid chlorides, alkyl halides |
| Thiazolidine ring | Oxidation, ring opening | H2O2, strong bases |
| Trifluoromethyl group | Nucleophilic substitution (limited) | Strong nucleophiles |
The presence of the trifluoromethyl group significantly enhances the lipophilicity and biological activity of the compound, as observed with similar fluorinated molecules in medicinal chemistry.
Structure-Activity Relationships
Comparison with Similar Thiazolidine Derivatives
Structural comparisons with similar thiazolidine derivatives provide insights into potential structure-activity relationships:
| Compound | Structural Difference | Potential Effect on Activity |
|---|---|---|
| 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide | Methoxy group instead of trifluoromethylsulfanyl | Lower lipophilicity, different H-bonding pattern |
| 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(methylsulfanyl)phenyl]acetamide | Methylsulfanyl instead of trifluoromethylsulfanyl | Reduced electron-withdrawing effect, different metabolic profile |
| N-[4-(difluoromethoxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide | Difluoromethoxy at para position | Different electronic distribution and binding orientation |
The trifluoromethylsulfanyl group in the target compound likely confers unique physicochemical properties that distinguish it from these related structures, potentially affecting binding affinities, metabolic stability, and biological activity profiles .
Key Pharmacophore Elements
Analysis of the structural features suggests several key pharmacophore elements:
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The 2-imino-4-oxo-1,3-thiazolidin-5-yl core, which serves as a critical scaffold for biological activity
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The acetamide linker, providing hydrogen bonding capabilities
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The trifluoromethylsulfanyl group, contributing to lipophilicity and potentially enhancing binding interactions
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The phenyl ring, offering a platform for π-π interactions with protein targets
Modifications to these elements would likely result in altered biological activities, allowing for structure-based optimization strategies .
Molecular Mechanisms of Action
Proposed Mechanisms of Action
The compound may exert its biological effects through mechanisms including:
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Inhibition of cell wall biosynthesis in microorganisms
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Interference with membrane integrity and function
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Modulation of inflammatory signaling pathways
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Disruption of protein-protein interactions in disease-relevant pathways
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Alteration of gene expression patterns in target cells
The presence of the trifluoromethylsulfanyl group likely enhances binding affinity through both hydrophobic interactions and electronic effects, potentially contributing to selective target engagement .
Research Applications and Future Directions
Current Research Applications
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide has potential applications in various research domains:
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As a chemical probe for investigating biological pathways
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In drug discovery programs targeting infectious diseases
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For studying structure-activity relationships in thiazolidine derivatives
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As a starting point for developing more potent antimicrobial or anti-inflammatory agents
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In computational studies to understand ligand-receptor interactions
Future Research Directions
Future research on this compound could focus on:
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Comprehensive evaluation of antimicrobial spectrum and potency
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Assessment of anti-inflammatory and other biological activities
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Detailed mechanism of action studies using proteomics and genomics approaches
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Development of structurally related analogs with enhanced properties
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Investigation of potential synergistic effects with established therapeutic agents
The unique structural features of this compound make it a valuable template for medicinal chemistry efforts aimed at developing novel therapeutic agents .
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